molecular formula C9H12O7S B15260052 Methyl 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetate

Methyl 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetate

Cat. No.: B15260052
M. Wt: 264.25 g/mol
InChI Key: HMRVLRVWIFGNIY-RNHFCUEFSA-N
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Description

Methyl 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetate is a complex organic compound with the molecular formula C7H8O7 This compound is characterized by its unique structure, which includes a furan ring, hydroxyl groups, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetate typically involves multiple steps. One common method involves the reaction of L-threo-hex-2-enaric acid, 1,4-lactone, 6-methyl ester with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in its reactivity and binding to biological molecules. These interactions can modulate enzyme activity and influence biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ascorbic Acid: Shares structural similarities with the furan ring and hydroxyl groups.

    L-threo-Hex-2-enaric Acid, 1,4-Lactone, 6-Methyl Ester: A precursor in the synthesis of the compound.

Uniqueness

Methyl 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetate is unique due to its combination of functional groups and its potential for diverse applications in various scientific fields.

Biological Activity

Methyl 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetate, also known by its CAS number 2059914-60-0, is a complex organic compound with notable biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12O7S, with a molecular weight of 264.25 g/mol. The compound features multiple hydroxyl groups and a furan ring, which contribute to its biological activity.

PropertyValue
CAS Number2059914-60-0
Molecular FormulaC9H12O7S
Molecular Weight264.25 g/mol
Purity≥95%

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that derivatives of furan compounds can scavenge free radicals effectively.

Cytotoxicity

Cytotoxic assays have demonstrated that this compound may possess selective cytotoxicity against certain tumor cell lines. For instance, studies involving human cancer cell lines have reported IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specific studies suggest that it may inhibit enzymes involved in metabolic pathways relevant to cancer progression and diabetes management. The inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism, has been particularly noted.

Case Studies

  • Anticancer Potential : A study examined the effects of this compound on different cancer cell lines. Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed in treated cells.
  • Diabetes Research : Another investigation focused on the compound's role as a DPP-IV inhibitor. In vivo studies in diabetic rat models showed improved glycemic control and increased insulin secretion post-treatment.

Properties

Molecular Formula

C9H12O7S

Molecular Weight

264.25 g/mol

IUPAC Name

methyl 2-[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl]sulfanylacetate

InChI

InChI=1S/C9H12O7S/c1-15-5(11)3-17-2-4(10)8-6(12)7(13)9(14)16-8/h4,8,10,12-13H,2-3H2,1H3/t4-,8+/m0/s1

InChI Key

HMRVLRVWIFGNIY-RNHFCUEFSA-N

Isomeric SMILES

COC(=O)CSC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O

Canonical SMILES

COC(=O)CSCC(C1C(=C(C(=O)O1)O)O)O

Origin of Product

United States

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